

TBI-223: A Novel Oxazolidinone Poised to Redefine Tuberculosis Treatment Regimens

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Compound of Interest

Compound Name: *Tbi-223*

Cat. No.: *B3182091*

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The global fight against tuberculosis (TB) is marked by the persistent challenge of long treatment durations and the emergence of drug-resistant strains. In this landscape, the development of novel therapeutics with improved safety and efficacy profiles is paramount. **TBI-223**, a novel oxazolidinone antibiotic, is currently under clinical investigation as a potential cornerstone of future TB treatment regimens. This guide provides a comprehensive comparison of **TBI-223** with standard TB therapies, with a particular focus on its potential to replace linezolid in regimens for drug-resistant TB. The information is based on available preclinical and Phase 1 clinical trial data.

Executive Summary

TBI-223 is being developed to offer a safer and potentially more effective alternative to linezolid, a critical but often dose-limiting component of modern regimens for multidrug-resistant TB (MDR-TB), such as the BPaL (bedaquiline, pretomanid, and linezolid) regimen. Preclinical data strongly suggest that **TBI-223** has a significantly better safety profile than linezolid, particularly concerning myelosuppression, a common and severe side effect of long-term linezolid use. While direct, head-to-head clinical efficacy data in TB patients are not yet available pending the completion of ongoing Phase 2 trials, translational modeling based on preclinical and Phase 1 data predicts that **TBI-223** containing regimens could achieve comparable efficacy to the BPaL regimen.

Quantitative Data Comparison

The following tables summarize the key preclinical and clinical data comparing **TBI-223** and linezolid.

Table 1: Preclinical Safety and Efficacy Profile

Parameter	TBI-223	Linezolid	Significance	Source
Mitochondrial Protein Synthesis Inhibition (IC50)	>74 μ M	8 μ M	TBI-223 shows significantly less inhibition, suggesting lower potential for toxicity.	[1]
No-Observed-Adverse-Effect Level (NOAEL) in 14-day rat study (female)	75 mg/kg/day	20 mg/kg/day	TBI-223 demonstrates a higher safety margin in preclinical models.	[1]
No-Observed-Adverse-Effect Level (NOAEL) in 14-day rat study (male)	200 mg/kg/day	N/A	TBI-223 demonstrates a high safety margin in preclinical models.	[1]
No-Observed-Adverse-Effect Level (NOAEL) in 14-day dog study	150 mg/kg/day	N/A	TBI-223 is well-tolerated at high doses in dogs.	[1]
Minimum Inhibitory Concentration (MIC50) against M. tuberculosis	1.50 μ g/mL	N/A	TBI-223 demonstrates potent activity against M. tuberculosis.	[2]

Table 2: Phase 1 Pharmacokinetic Profile in Healthy Adults

Parameter	TBI-223	Linezolid	Significance	Source
Terminal Half-life (t1/2)	1.9 - 3.8 hours	~5 hours	TBI-223 has a shorter half-life, which may contribute to a better safety profile.	[3][4]
Maximum Tolerated Single Dose	Up to 2,600 mg	N/A	TBI-223 is well-tolerated at high single doses.	[3][4]
Maximum Tolerated Multiple Daily Dose (14 days)	Up to 2,400 mg	N/A	TBI-223 demonstrates good tolerability with repeated dosing.	[3][4]

Table 3: Predicted Clinical Efficacy (Translational Modeling)

Parameter	TBI-223 containing regimen (1200-2400 mg daily)	BPaL Regimen (with Linezolid)	Significance	Source
Predicted Sputum Culture Conversion at 2 Months	>90%	Comparable	TBI-223 is predicted to achieve non-inferior efficacy with a potentially better safety profile.	[5][6]

Experimental Protocols

Preclinical In Vitro and In Vivo Studies

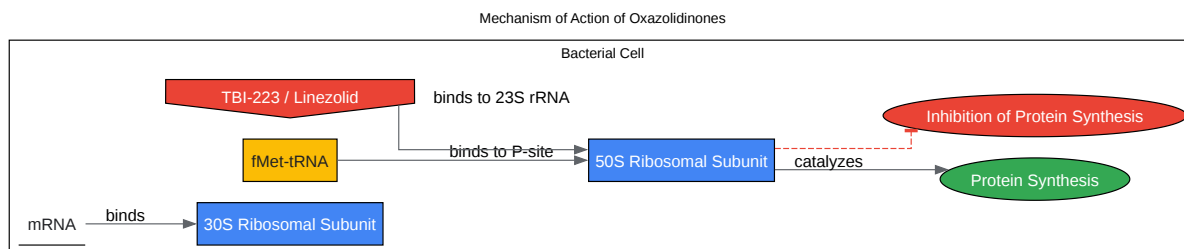
- Mitochondrial Protein Synthesis Inhibition Assay: The half-maximal inhibitory concentration (IC50) for mitochondrial protein synthesis was determined in HepG2 cells to assess off-target toxicity.[\[2\]](#)
- Animal Toxicity Studies: Fourteen-day and twenty-eight-day toxicity studies were conducted in rats and dogs to determine the no-observed-adverse-effect level (NOAEL) and to assess for signs of toxicity, including bone marrow suppression.[\[1\]](#)
- In Vivo Efficacy Studies: Murine models of tuberculosis infection were used to evaluate the efficacy of **TBI-223** alone and in combination with other anti-TB agents.[\[1\]](#)
- Minimum Inhibitory Concentration (MIC) Determination: The MIC50 of **TBI-223** against various mycobacterial strains, including *M. tuberculosis*, was determined using broth microdilution methods in 7H9 medium.[\[2\]](#)

Phase 1 Clinical Trials (NCT03758612 and NCT04865536)

- Study Design: These were randomized, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) studies conducted in healthy adult participants.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Objectives: The primary objectives were to evaluate the safety, tolerability, and pharmacokinetics of **TBI-223**.[\[3\]](#)[\[4\]](#)
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after drug administration to determine pharmacokinetic parameters such as AUC (area under the curve) and Cmax (maximum concentration).[\[4\]](#)
- Safety Monitoring: Safety was assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[\[3\]](#)[\[4\]](#)

Visualizations

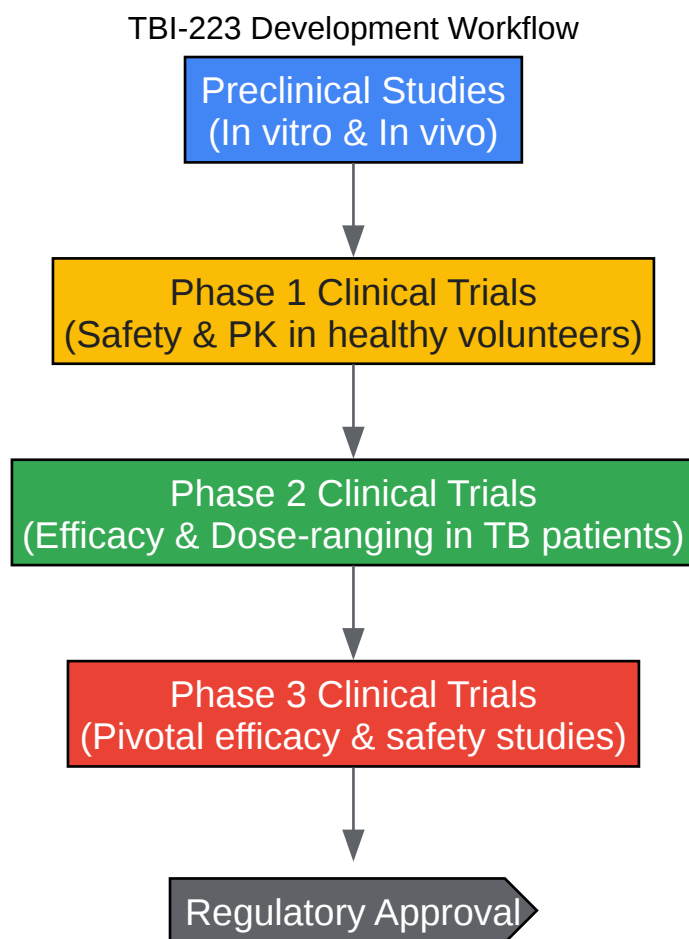
Mechanism of Action of Oxazolidinones



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Caption: Oxazolidinones like **TBI-223** inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

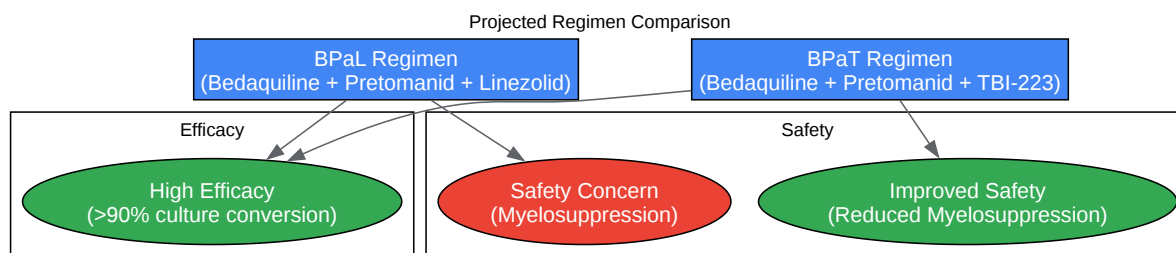
TBI-223 Development and Evaluation Workflow



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Caption: The streamlined development pathway for a new TB drug candidate like **TBI-223**.

Projected Comparison of TBI-223 vs. Linezolid Regimens



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Caption: A **TBI-223** regimen is projected to maintain high efficacy while improving the safety profile.

Conclusion

The available data position **TBI-223** as a promising candidate to improve the treatment of drug-resistant tuberculosis. Its primary advantage appears to be a significantly improved safety profile compared to linezolid, a crucial component of current highly effective regimens. While confirmatory clinical efficacy data in TB patients are pending, preclinical evidence and translational modeling are encouraging. The ongoing Phase 2 clinical trials are critical next steps to validate these early findings and to establish the optimal dose and role of **TBI-223** in future TB therapy. The research and drug development community should closely monitor the progress of **TBI-223** as it has the potential to lead to safer, shorter, and more tolerable treatment regimens for patients with tuberculosis.

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